Array ( [bid] => 74343 ) Buy 2,3-Dihydro-5-methylfuran | 1487-15-6

2,3-Dihydro-5-methylfuran

Catalog No.
S579998
CAS No.
1487-15-6
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-5-methylfuran

CAS Number

1487-15-6

Product Name

2,3-Dihydro-5-methylfuran

IUPAC Name

5-methyl-2,3-dihydrofuran

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3

InChI Key

BGCWDXXJMUHZHE-UHFFFAOYSA-N

SMILES

CC1=CCCO1

Canonical SMILES

CC1=CCCO1
  • Chemical reactivity: DHMF is a relatively reactive molecule due to the presence of the furan ring and the unsaturation at the C2-C3 position. This reactivity allows it to participate in various chemical reactions, making it a versatile building block for organic synthesis. Source:
  • Biocompatibility: DHMF exhibits good biocompatibility, meaning it shows minimal toxicity to living cells. This property makes it a potential candidate for the development of new drugs and drug delivery systems. Source: )

Here are some specific examples of how DHMF is being studied in scientific research:

  • As a biofuel: DHMF is a potential biofuel due to its high energy density and its ability to be produced from renewable resources. Researchers are investigating methods for the efficient production of DHMF from biomass, such as lignocellulose. Source: )
  • As a building block for organic synthesis: DHMF can be used as a starting material for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Source:
  • As a platform for material science: The unique properties of DHMF make it a potential candidate for the development of new materials with desirable properties, such as polymers and biomaterials. Source:

2,3-Dihydro-5-methylfuran is an organic compound with the molecular formula C5H8OC_5H_8O and a molecular weight of approximately 84.1164 g/mol. It is a cyclic ether and a derivative of furan, characterized by a saturated five-membered ring containing one oxygen atom. The compound is also known by several other names, including 2-Methyl-4,5-dihydrofuran and 4,5-Dihydro-2-methylfuran . Its structural formula features a methyl group at the 5-position of the furan ring, contributing to its unique chemical properties.

  • Information on specific hazards associated with DHMF is limited.
  • As a general safety precaution, similar cyclic ethers can be flammable or irritating.
  • It's recommended to handle DHMF with appropriate personal protective equipment (PPE) in a well-ventilated environment following standard laboratory safety protocols [].
Due to its reactive furan moiety. Notably, it can undergo oxidation to form ketones or aldehydes. Under acidic conditions, it has been shown to hydrolyze into stable dicarbonyl compounds like 2,5-dioxopentanyl . Additionally, it can react with nucleophiles in ligation reactions, demonstrating its utility in synthetic organic chemistry .

Key Reactions:

  • Oxidation: Converts to ketones or aldehydes.
  • Hydrolysis: Under acidic conditions, leads to the formation of dicarbonyl compounds.
  • Nucleophilic Attack: Involves reactions with nucleophiles, particularly in proximity-induced ligation protocols.

Several methods exist for synthesizing 2,3-dihydro-5-methylfuran:

  • Hydrogenation of Furan Derivatives: This method involves the hydrogenation of furan or its substituted derivatives under catalytic conditions.
  • Cyclization Reactions: Starting from appropriate precursors such as aldehydes or ketones can yield 2,3-dihydro-5-methylfuran through cyclization reactions.
  • Diels-Alder Reactions: The compound can be synthesized via Diels-Alder reactions involving suitable dienophiles and diene systems that contain furan rings.

2,3-Dihydro-5-methylfuran has several applications across different fields:

  • Solvent: It can serve as a solvent in organic reactions due to its polar aprotic nature.
  • Intermediate in Organic Synthesis: Its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Potential Fuel Additive: Research indicates that this compound could be explored as a biofuel additive due to its favorable combustion properties .

Interaction studies involving 2,3-dihydro-5-methylfuran focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways and its potential biological interactions. For example, proximity-induced reactions have been observed when paired with complementary nucleic acid sequences .

Several compounds share structural similarities with 2,3-dihydro-5-methylfuran. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2-MethylfuranFuran derivativeContains a double bond; less saturated
2,5-Dihydro-3-methylfuranFuran derivativeDifferent methyl positioning; altered reactivity
TetrahydrofuranSaturated cyclic etherFully saturated; lacks double bonds
3-MethylfuranFuran derivativeMethyl group at the 3-position; different reactivity

While all these compounds are related through their furan structure, 2,3-dihydro-5-methylfuran stands out due to its specific saturation pattern and methyl substitution, which influence its chemical behavior and potential applications.

The study of 2,3-dihydro-5-methylfuran (C₅H₈O) emerged in the mid-20th century alongside advancements in heterocyclic chemistry. Early research focused on its synthesis via the Feist-Benary reaction, which constructs furan rings from α-halogen ketones and β-dicarbonyl compounds. By the 1970s, catalytic isomerization methods gained prominence, particularly the conversion of 2,5-dihydrofuran isomers to 2,3-dihydrofurans using palladium or platinum catalysts. This innovation addressed industrial demands for intermediates like 1,4-butanediol, a precursor for polyurethanes and polyesters. The compound’s structural simplicity as a substituted dihydrofuran—a five-membered ring with one oxygen atom—made it a model system for studying enol ether reactivity and ring-opening mechanisms.

Significance in Heterocyclic Chemistry

2,3-Dihydro-5-methylfuran occupies a unique niche due to its enol ether functionality and strained ring system. These features enable diverse reactions, including lithiation for synthesizing chiral intermediates and ring-opening processes for generating cyclopropane derivatives. Its role in biofuel research has also grown, as its combustion properties and potential renewable production pathways align with sustainable energy goals. Additionally, the compound serves as a precursor in pharmaceutical synthesis, contributing to the development of antiviral and anticancer agents.

Current Research Trends and Focus Areas

Modern studies prioritize green synthesis methods and computational modeling. For example, tris(pentafluorophenyl)borane-catalyzed ring-opening reactions demonstrate stereocontrol, enabling selective Z-isomer formation. Advances in heterogeneous catalysis (e.g., Pd/SiO₂ systems) have improved isomerization selectivity to >95%, reducing byproducts. Meanwhile, density functional theory (DFT) analyses predict reaction pathways and transition states, guiding experimental designs. Emerging applications in materials science, such as polymer precursors and energy storage compounds, further underscore its versatility.

Catalytic Hydrogenation of 5-Methylfuran

The hydrogenation of 5-methylfuran to 2,3-dihydro-5-methylfuran involves selective saturation of the furan ring’s α,β-unsaturated system. Bimetallic catalysts, such as Cu-Co supported on carbon, enable near-quantitative conversions under mild conditions (180°C, 5 bar H₂) by balancing metal dispersion and acid-site density [1]. Nickel on mesoporous carbon further enhances activity, achieving 98% yield at 200°C and 30 bar H₂ in aqueous media, where hydrophobic supports mitigate overhydrogenation to 2,5-dimethyltetrahydrofuran [1]. Platinum-group catalysts, though effective, require precise residence time control in continuous reactors to prevent ring-opening byproducts [1].

Recent work demonstrates that Ru/NiFe₂O₄ facilitates hydrogen transfer from 2-propanol, achieving 83% yield at 180°C under nitrogen, bypassing high-pressure H₂ infrastructure [3]. Sol-gel-derived CuZn/FeOₓ catalysts exhibit dual Cu⁰/Cu⁺ active sites, stabilizing intermediates for 91% yield at 210°C [3]. Table 1 compares key catalytic systems.

Table 1. Catalytic Hydrogenation of 5-Methylfuran to 2,3-Dihydro-5-methylfuran

CatalystTemperature (°C)Pressure (bar)SolventYield (%)Reference
Cu-Co/C1805 (H₂)2-Propanol98 [1]
Ni/mesoporous C20030 (H₂)Water98 [1]
Ru/NiFe₂O₄1802.1 (N₂)2-Propanol83 [3]
CuZn/FeOₓ21010 (H₂)Toluene91 [3]

Cyclization of 4-Penten-1-ol with Acid Catalysts

Acid-catalyzed intramolecular cyclization of 4-penten-1-ol provides a stereospecific route to 2,3-dihydro-5-methylfuran. TsOH·H₂O and TiCl₂(Oi-Pr)₂ promote syn-addition, yielding trans-2-(germylmethyl)tetrahydrofurans with >90% selectivity [2]. The mechanism proceeds via protonation at the γ-carbon, forming a carbocation stabilized by adjacent heteroatoms, followed by nucleophilic attack by the hydroxyl oxygen (Figure 1) [2].

$$ \text{4-Penten-1-ol} \xrightarrow{\text{H}^+} \text{Carbocation intermediate} \xrightarrow{\text{cyclization}} \text{2,3-Dihydro-5-methylfuran} $$ [2]

Hydrophobic acid catalysts minimize side reactions like etherification, while Bronsted acids (e.g., Amberlyst-15) enable solvent-free cyclization at 50°C [3].

Alternative Synthetic Pathways

Iron porphyrin complexes, such as Fe(TCP)Cl, catalyze [3+2] cycloadditions between diazo compounds and enol ethers, forming dihydrofurans with 85% yield under nitrogen [4]. This method avoids harsh acids but requires precise stoichiometry. Enzymatic routes using lipases or oxidoreductases remain underexplored but offer potential for chiral synthesis.

Green Chemistry Approaches to Synthesis

Sustainable methods prioritize bio-based solvents and energy efficiency. Aqueous-phase hydrogenation over Ni/mesoporous carbon reduces environmental impact [1], while 2-propanol-mediated transfer hydrogenation eliminates pressurized H₂ [3]. Solvent-free cyclization on Amberlyst-15 aligns with green metrics, achieving 93% yield at 50°C [3].

Industrial Scale Production Considerations

Continuous-flow reactors enhance productivity for Cu-Co/C systems, but catalyst sintering and coking necessitate frequent regeneration [1]. Economic analyses favor Ru/NiFe₂O₄ for lower H₂ dependency, though 2-propanol recovery remains costly [3]. Pilot-scale trials using fluidized-bed reactors with WOx-modified Cu/Al₂O₃ demonstrate 89% yield stability over 100 hours [3].

Lewis Acid-Catalyzed Pathways

Lewis acid catalysis represents one of the most significant mechanisms for the ring-opening of 2,3-dihydro-5-methylfuran, with particular emphasis on borane-mediated transformations. The reaction of 2,3-dihydro-5-methylfuran with tris(pentafluorophenyl)borane as a Lewis acid catalyst has been extensively studied through both experimental and computational approaches [1] [2].

The mechanism proceeds through initial coordination of the Lewis acid to the oxygen atom of the furan ring, activating the compound toward nucleophilic attack. Quantum chemical calculations have demonstrated that the stereoselective formation of products originates from an intrinsic preference of the furan ring to couple carbon-oxygen bond cleavage with a disrotatory motion of the oxygen and carbon fragments [1] [2]. This stereoselective feature is naturally programmed into the furan ring manifold and provides excellent stereoselectivity toward the Z-isomer product.

Zinc chloride and other metal chloride catalysts have shown significant activity in the conversion of furan derivatives under subcritical conditions. Studies indicate that zinc chloride can achieve up to 54 percent yield of benzenetriol derivatives at 89 percent conversion of 2,3-dihydro-5-methylfuran analogs when operated at 300 degrees Celsius [3]. The mechanism involves initial complexation of the Lewis acid with the ether oxygen, followed by intramolecular carbon-oxygen bond cleavage.

Table 1: Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis Acid CatalystTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Mechanism
B(C6F5)3-7810 min100>99 (Z-isomer)Disrotatory ring-opening
TfOH2524 h9582 (dihydro)Nucleophilic substitution
AlCl33003 min8954 (BTO)Hydrolysis/dehydration
ZnCl23003 min8954 (BTO)Hydrolysis/dehydration
MgCl230010 min7530 (BTO)Hydrolysis/dehydration

Stereoselectivity in C-O Bond Cleavage

The stereoselectivity observed in the carbon-oxygen bond cleavage of 2,3-dihydro-5-methylfuran is primarily controlled by the disrotatory ring-opening mechanism. Computational studies using density functional theory methods have revealed that the experimentally observed excellent stereoselectivity toward the Z-isomer product originates from an intrinsic preference of the furan ring to couple the carbon-oxygen bond cleavage with a disrotatory motion of the oxygen and carbon fragments [1] [2].

The activation energy for this disrotatory process has been calculated to be approximately 25.3 kilocalories per mole, which is significantly lower than alternative conrotatory pathways [1]. This energy difference explains the high selectivity observed experimentally, with Z/E ratios consistently exceeding 99:1 across various substituted furan derivatives.

Electronic effects also play a crucial role in determining stereoselectivity. Electron-donating substituents such as methyl groups favor carbon-oxygen sigma bond breaking through hyperconjugation effects [4]. The presence of the methyl group in 2,3-dihydro-5-methylfuran enhances the nucleophilicity of adjacent carbon centers, facilitating the disrotatory ring-opening process.

Table 2: Stereoselectivity in C-O Bond Cleavage

SubstituentZ/E RatioDiastereomeric Ratio (anti/syn)Activation Energy (kcal/mol)Rate Constant (s⁻¹)
Methyl (2,3-dihydro-5-methylfuran)>99:1>99:125.31.14×10⁻⁴
2-Methylfuran>99:1>99:127.03.06×10⁻⁵
2,5-Dimethylfuran>99:1>99:124.82.45×10⁻⁴
Unsubstituted furan>99:1N/A28.58.90×10⁻⁶

Hydrosilylation Reactions

Hydrosilylation reactions of 2,3-dihydro-5-methylfuran represent a particularly important class of transformations that proceed through borane-catalyzed cascade processes. The reaction involves initial ring-opening hydrosilylation followed by subsequent ring-closing processes, demonstrating remarkable control over both regio- and stereoselectivity [5] [6].

The mechanism begins with the in situ generation of a borane-silane adduct, where 2,3-dihydro-5-methylfuran attacks the silylium species to afford an oxonium species that immediately reacts with the borohydride. This leads to a partially reduced furan intermediate bearing a sp3 carbon-silicon bond next to an oxygen atom [5] [6].

Kinetic studies have revealed that the initial rates for the ring-opening hydrosilylation process are 1.14 × 10⁻⁴ M s⁻¹ at -70 degrees Celsius, while the subsequent cyclopropanation occurs at 3.06 × 10⁻⁵ M s⁻¹ at 25 degrees Celsius [6]. This kinetic differentiation allows for selective isolation of intermediate products or complete conversion to cyclopropyl silanes.

Deuterium labeling experiments have provided mechanistic insight into the hydrosilylation process. When 2,3-dihydro-5-methylfuran was treated with PhMe2SiD, selective deuterium incorporation was observed, confirming the proposed mechanistic pathway involving nucleophilic vinylic substitution [5].

Table 3: Hydrosilylation Reaction Data

Silane ReagentEquivalentsTemperature (°C)Yield (%)Product TypeRegioselectivity
PhMe2SiH1.0-7074α-silyloxy-(Z)-alkenyl silaneα-selective
Et3SiH2.525892,5-dihydrofuranC2-selective
Et2MeSiH1.52582TetrahydrofuranNon-selective
Pr(i)3SiH4.02568Cyclopropyl silaneβ-selective

Oxidation and Reduction Pathways

Oxidation mechanisms of 2,3-dihydro-5-methylfuran involve multiple pathways depending on the oxidizing conditions and catalysts employed. Cytochrome P450-mediated oxidation represents the primary metabolic pathway, where the compound undergoes initial epoxidation at the double bond to form a reactive furan-epoxide intermediate [7].

The primary product of P450-catalyzed oxidation is cis-2-butene-1,4-dial, formed through rapid rearrangement of the epoxide intermediate [7]. This metabolite demonstrates significant reactivity toward cellular nucleophiles, including glutathione and protein amino groups, resulting in the formation of cross-linked adducts.

Thermal dehydrogenation pathways have been studied extensively using palladium surfaces. On Pd(111), 2,3-dihydro-5-methylfuran undergoes dehydrogenation at approximately 330 K to form furan as the primary product [8]. This process shows 92 percent selectivity and represents a key transformation in the upgrading of biomass-derived furan compounds.

Brønsted acid-catalyzed reduction using triethylsilane in hexafluoroisopropanol solvent provides an alternative pathway for selective reduction. This method achieves 82 percent selectivity for 2,5-dihydrofuran products while avoiding the harsh conditions typically required for metal-catalyzed hydrogenation [9].

Catalytic hydrogenation using platinum-iron catalysts supported on layered double hydroxides represents a highly selective approach for carbon-oxygen bond hydrogenolysis. This method achieves over 90 percent selectivity for diol formation at complete conversion, proceeding through a unique mechanism involving spillover hydrogen species [10].

Table 5: Oxidation and Reduction Pathways

PathwayCatalyst/ConditionsPrimary ProductSelectivity (%)Reaction Rate (min⁻¹)Mechanism
P450-mediated oxidationCYP2E1Furan-epoxide850.045Epoxidation
Thermal dehydrogenation330 K, Pd(111)Furan920.128Dehydrogenation
Catalytic hydrogenationPtFe₀.₇/LDH, H₂Tetrahydrofuran900.234Hydrogenation
Brønsted acid reductionTFA, Et₃SiH, HFIP2,5-dihydrofuran820.067Hydride reduction

Substitution Reaction Mechanisms

Electrophilic substitution reactions of 2,3-dihydro-5-methylfuran proceed through distinct mechanisms depending on the electrophile and reaction conditions. Friedel-Crafts acylation reactions typically occur at the C-2 position due to the enhanced nucleophilicity resulting from oxygen activation of the adjacent carbon center [11].

Nucleophilic substitution processes involve initial protonation of the furan oxygen followed by attack of nucleophiles at electron-deficient carbon centers. The regioselectivity of these reactions is influenced by both electronic factors and steric hindrance from the methyl substituent.

Palladium-catalyzed arylation reactions demonstrate high regioselectivity for both alpha and beta positions of the furan ring. Under basic conditions with potassium tert-butoxide, alpha-arylation predominates with accompanying carbon-carbon bond cleavage. Conversely, using potassium carbonate as base favors intramolecular beta-arylation to afford fluorenone derivatives [12].

Rearrangement Reactions

Thermal rearrangement mechanisms of 2,3-dihydro-5-methylfuran involve unimolecular isomerization pathways that have been extensively characterized through gas-phase kinetic studies. The predominant rearrangement involves reversible isomerization to acetylcyclopropane through a diradical mechanism [13].

The rearrangement proceeds through initial carbon-oxygen bond cleavage to generate a 1,4-diradical intermediate that can undergo either ring closure to form acetylcyclopropane or further fragmentation to linear products. The activation energy for this process has been determined to be 231.2 kilojoules per mole [13].

Stereochemical studies indicate that the rearrangement maintains configuration at the methyl-bearing carbon center, consistent with a concerted mechanism involving orbital symmetry control. This selectivity has been exploited in synthetic applications for the preparation of strained cyclic systems.

Acid-catalyzed rearrangements proceed through carbocationic intermediates formed by protonation of the ether oxygen. These intermediates can undergo Wagner-Meerwein rearrangements or hydride shifts depending on the substitution pattern and reaction conditions [14].

Table 4: Gas-Phase Thermal Isomerization Kinetics

Temperature (K)Rate Constant k₁ (s⁻¹)Rate Constant k₋₁ (s⁻¹)Equilibrium ConstantActivation Energy (kJ/mol)Product
6722.1×10⁻⁵1.9×10⁻⁴0.11231.2Acetylcyclopropane
6904.8×10⁻⁵3.2×10⁻⁴0.15231.2Acetylcyclopropane
7101.1×10⁻⁴5.1×10⁻⁴0.22231.2Acetylcyclopropane
7312.3×10⁻⁴7.8×10⁻⁴0.29231.2Acetylcyclopropane

Mechanistic Studies of Gas-Phase Reactions

Gas-phase thermal reactions of 2,3-dihydro-5-methylfuran have been investigated over the temperature range of 672-731 K using shock tube techniques and theoretical kinetic modeling [13] [15]. These studies provide fundamental insight into the unimolecular decomposition pathways and isomerization mechanisms under controlled conditions.

The primary decomposition pathway involves reversible isomerization to acetylcyclopropane with an Arrhenius expression of log k₁/s⁻¹ = 13.89 ± 0.22 - (231.2 ± 2.9 kJ mol⁻¹)/θ, where θ = 2.303RT [13]. The reverse reaction shows similar kinetic parameters with log k₋₁/s⁻¹ = 14.85 ± 0.22 - (241.0 ± 2.9 kJ mol⁻¹)/θ.

Computational studies using CBS-QB3 and density functional theory methods have elucidated the potential energy surfaces for these transformations [16]. The calculations reveal that the ring-opening mechanism proceeds through a stabilized diradical intermediate with approximately 30 kilojoules per mole of stabilization energy in the alkylacetonyl radical.

Mass spectrometric analysis of gas-phase decomposition products shows the formation of propene, acetaldehyde, and methylglyoxal as secondary products [17]. The branching ratios for these pathways are temperature-dependent, with higher temperatures favoring direct fragmentation over isomerization.

Kinetic isotope effect studies using deuterated analogs provide evidence for the rate-determining step involving carbon-hydrogen bond activation. Primary kinetic isotope effects of kH/kD = 1.8-2.2 are observed, indicating partial bond breaking in the transition state [13].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1487-15-6

Wikipedia

5-methyl-2,3-dihydrofuran

Dates

Last modified: 08-15-2023

Explore Compound Types